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molecular formula C15H22O4S B8474095 (1-Methoxycyclohexyl)methyl 4-methylbenzenesulfonate

(1-Methoxycyclohexyl)methyl 4-methylbenzenesulfonate

Cat. No. B8474095
M. Wt: 298.4 g/mol
InChI Key: DEBCNLJVEVSPHE-UHFFFAOYSA-N
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Patent
US08778951B2

Procedure details

This compound was synthesized from cyclohexanone following the procedure described for (4-methoxytetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (Intermediate O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)CCCCC1.[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([O:18][CH2:19][C:20]2([O:26][CH3:27])[CH2:25][CH2:24]O[CH2:22][CH2:21]2)(=[O:17])=[O:16])=[CH:11][CH:10]=1>>[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([O:18][CH2:19][C:20]2([O:26][CH3:27])[CH2:25][CH2:24][CH2:1][CH2:22][CH2:21]2)(=[O:17])=[O:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CCOCC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CCOCC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CCCCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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